molecular formula C9H9B B1281010 1-Bromo-2-cyclopropylbenzene CAS No. 57807-28-0

1-Bromo-2-cyclopropylbenzene

Cat. No. B1281010
CAS RN: 57807-28-0
M. Wt: 197.07 g/mol
InChI Key: DTUGHJZKCKSVEO-UHFFFAOYSA-N
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Description

1-Bromo-2-cyclopropylbenzene is a compound that has been studied in various contexts due to its potential as a building block in organic synthesis. It is characterized by the presence of a bromine atom and a cyclopropyl group attached to a benzene ring. This structure makes it a versatile intermediate for constructing more complex molecules.

Synthesis Analysis

The synthesis of derivatives of 1-Bromo-2-cyclopropylbenzene has been explored in several studies. For instance, a palladium-catalyzed domino reaction involving 1-bromo-2-(cyclopropylidenemethyl)benzene and 2-alkynylbenzenamine has been reported to generate 2-(naphthalen-2-yl)benzenamines and 5H-indeno[1,2-c]quinolines through cyclization processes . Additionally, the synthesis of 1-bromo-2-ethoxycyclopropyllithium, which serves as a synthetic equivalent for lithio- or 3-lithiopropenal, has been applied to the synthesis of various compounds, including juvenile hormone and jasmonoids .

Molecular Structure Analysis

The molecular structure of 1-Bromo-2-cyclopropylbenzene derivatives has been elucidated using various spectroscopic techniques. For example, the crystal structure and molecular conformation of 1-bromo-2,3,5,6-tetramethylbenzene, a related compound, have been determined using single-crystal X-ray diffraction (SXRD) analysis, revealing two stable crystalline phases and confirming the plane structure of the molecules .

Chemical Reactions Analysis

Chemical reactions involving 1-Bromo-2-cyclopropylbenzene derivatives have been extensively studied. The bromo-capped diruthenium complex has been shown to generate bromine in situ for bromination reactions and has been utilized for catalytic olefin aziridination . Furthermore, the reactivity of 1-bromo-2-chlorocyclopropene, a related compound, has been demonstrated in the synthesis of 1H-Cyclopropa[b]phenanthrene through a Diels-Alder reaction followed by aromatization .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-2-cyclopropylbenzene derivatives are influenced by the presence of the bromine atom and the cyclopropyl group. These groups can affect the reactivity, boiling point, density, and other properties of the molecule. For instance, the presence of the bromine atom makes the molecule a good candidate for further functionalization through nucleophilic substitution reactions. The cyclopropyl group can introduce strain into the molecule, which can influence its reactivity in chemical reactions .

Scientific Research Applications

Application 1: α-Bromination Reaction on Acetophenone Derivatives in Experimental Teaching

  • Summary of the Application : The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . This study investigated the bromination of various acetophenone derivatives, employing pyridine hydrobromide perbromide as the brominating agent .
  • Methods of Application or Experimental Procedures : The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent, with a focus on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent . The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .
  • Results or Outcomes : Through the experimental teaching of 18 junior undergraduates, it was observed that all the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students . This innovative experiment exhibits significant advantages in terms of safety, high yield, cost-effectiveness, and repeatability .

Application 2: Synthesis of Cyclopropylbenzene Derivatives

  • Summary of the Application : Cyclopropylbenzene derivatives are often used in the synthesis of various organic compounds . While 1-Bromo-2-cyclopropylbenzene itself may not be directly used, it could potentially be used as a starting material for the synthesis of other cyclopropylbenzene derivatives.
  • Methods of Application or Experimental Procedures : The specific methods would depend on the desired end product. Generally, brominated compounds like 1-Bromo-2-cyclopropylbenzene can undergo various reactions such as coupling reactions, substitution reactions, or elimination reactions to form new compounds .
  • Results or Outcomes : The outcomes would depend on the specific reactions being carried out. In general, the use of brominated compounds as starting materials can allow for the synthesis of a wide range of organic compounds .

Application 3: Thermophysical Property Analysis

  • Summary of the Application : Thermophysical properties of a compound, such as its triple point temperature, normal boiling temperature, critical temperature, and critical pressure, are crucial for understanding its behavior under various conditions .
  • Methods of Application or Experimental Procedures : The specific methods would depend on the property being measured. Generally, these properties are determined using various experimental techniques and apparatus .
  • Results or Outcomes : The outcomes would provide valuable data about the compound’s thermophysical properties, which could be used in various applications, such as process design, safety analysis, and theoretical studies .

properties

IUPAC Name

1-bromo-2-cyclopropylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br/c10-9-4-2-1-3-8(9)7-5-6-7/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUGHJZKCKSVEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20481115
Record name 1-BROMO-2-CYCLOPROPYLBENZENE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-cyclopropylbenzene

CAS RN

57807-28-0
Record name 1-Bromo-2-cyclopropylbenzene
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-BROMO-2-CYCLOPROPYLBENZENE
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Record name 1-bromo-2-cyclopropylbenzene
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